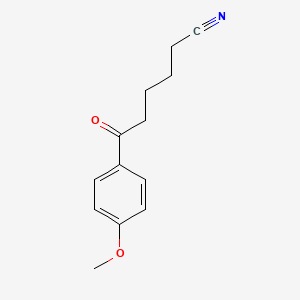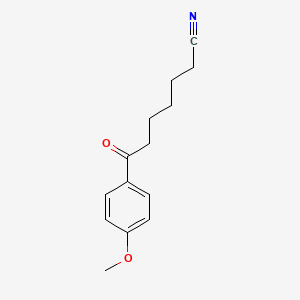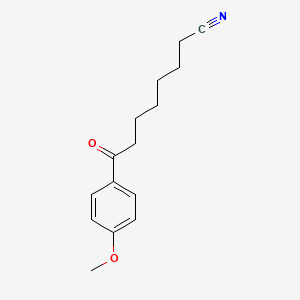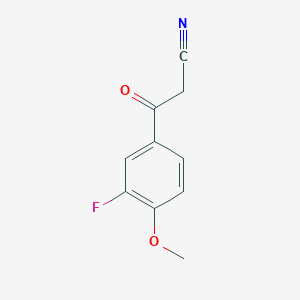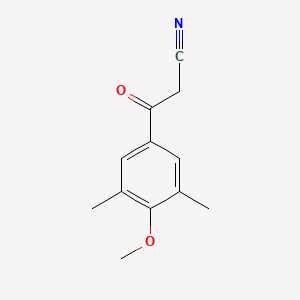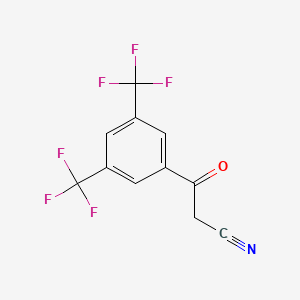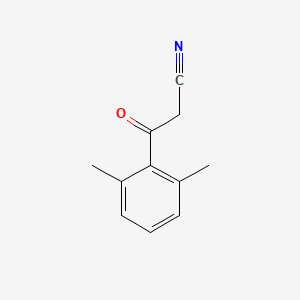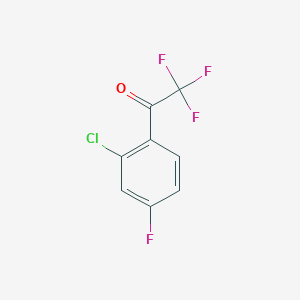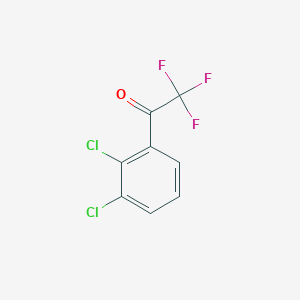
7-(2,4-Difluorophenyl)-7-oxoheptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2,4-Difluorophenyl)-7-oxoheptanoic acid, also known as 7-DFOPA, is an organic compound with a molecular formula of C7H5F2O3. It is a derivative of heptanoic acid, which is a naturally occurring fatty acid found in many plant and animal sources. 7-DFOPA is a compound that has been studied extensively in recent years due to its potential applications in a variety of scientific and medical fields.
Wissenschaftliche Forschungsanwendungen
Analgesic and Anti-inflammatory Applications
7-(2,4-Difluorophenyl)-7-oxoheptanoic acid, a salicylate, has been identified as an effective analgesic and anti-inflammatory agent. It surpasses aspirin in terms of analgesic and anti-inflammatory activity, offering better efficacy and safety. This compound is a part of a series of over 500 salicylates explored for these purposes, standing out for its distinct chemical nature and superior therapeutic index (Hannah et al., 1978).
Synthesis and Chemical Properties
Methyl 7-oxoheptanoate, a derivative of 7-oxoheptanoic acid, has been utilized in synthesizing various compounds. It serves as a key intermediate for the preparation of prostaglandins. Several methods have been adopted to synthesize this compound, including approaches from cycloheptanone and suberic acid, demonstrating its versatility in chemical synthesis (Ballini & Petrini, 1984).
Antibacterial Applications
The antibacterial potential of 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid and its derivatives has been a significant area of research. Compounds with this structure have been found to possess substantial in vitro and in vivo antibacterial efficacy, particularly against aerobic and anaerobic bacteria. These findings suggest its potential as a valuable component in developing new antibacterial agents (Chu et al., 1986).
Antimycobacterial Activities
Novel fluoroquinolones containing the 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid moiety have been synthesized and evaluated for their antimycobacterial properties. These compounds have shown promising results against various strains of Mycobacterium tuberculosis, including multi-drug resistant strains, highlighting their potential in treating tuberculosis (Senthilkumar et al., 2009).
Antifungal Applications
The antifungal activities of derivatives of 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid have been explored, with certain stereoisomers showing potent antifungal properties both in vitro and in vivo. This opens up possibilities for its use in antifungal medications, offering a new avenue for treating fungal infections (Tasaka et al., 1993).
Photophysical and Photochemical Properties
7-(2,4-Difluorophenyl)-7-oxoheptanoic acid derivatives have been investigated for their photophysical and photochemical properties. Novel compounds such as zinc and indium phthalocyanines with 7-oxy-3-(3,5-difluorophenyl) coumarin substituents were synthesized and exhibited good singlet-oxygen generation and appropriate photodegradation under light irradiation, suggesting their utility in various biological and chemical applications (Erdogan et al., 2015).
Eigenschaften
IUPAC Name |
7-(2,4-difluorophenyl)-7-oxoheptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-9-6-7-10(11(15)8-9)12(16)4-2-1-3-5-13(17)18/h6-8H,1-5H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKHOHWXKBAECJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645331 |
Source


|
| Record name | 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898766-28-4 |
Source


|
| Record name | 2,4-Difluoro-ζ-oxobenzeneheptanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(2,4-Difluorophenyl)-7-oxoheptanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20645331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


